MTH-DL-酪氨酸

描述

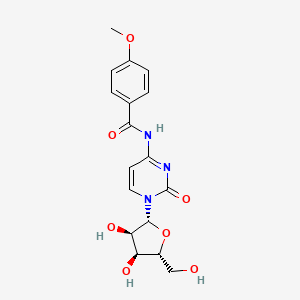

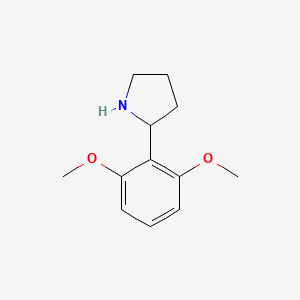

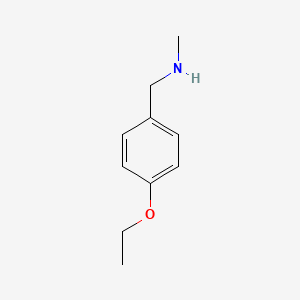

MTH-DL-Tyrosine, also known as α-Methyl-DL-tyrosine (α-MT), is a compound that inhibits dopamine production and prevents apoptosis stimulated by mutant α-synuclein . It has the molecular formula C11H12N2O2S and a molecular weight of 236.29 .

Synthesis Analysis

Tyrosine is an aromatic amino acid critical to the synthesis of compounds such as neurotransmitters and melanin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Molecular Structure Analysis

The molecular structure of MTH-DL-Tyrosine is represented by the formula 4-(HO)C6H4CH2C(CH3)(NH2)CO2CH3 . The structure is consistent with its molecular weight of 236.29 .Chemical Reactions Analysis

Tyrosine undergoes an enzyme cascade-triggered colorimetric reaction for detection, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis

MTH-DL-Tyrosine is a white powder with a melting point of 169-171 °C . It has a density of 1.40±0.1 g/cm3 . It is soluble in methanol, forming a clear light yellow solution at 25 mg/mL .科学研究应用

A. 植物生长和发育中的作用

MTH-DL-酪氨酸在植物中合成氨基酸酪氨酸和苯丙氨酸起着至关重要的作用。对玉米的研究表明,芳基丙酮酸脱氢酶基因的突变,这些基因参与酪氨酸合成,会导致植物的营养生长和发育受损。这些发现突显了酪氨酸合成在植物生长和新陈代谢中的重要作用 (Holding et al., 2010)。

B. 代谢紊乱中的影响

研究表明,由于四氢生物蝶呤(BH4)缺乏导致酪氨酸缺乏,可能导致 mTORC1 的失活和自噬途径的激活。这在代谢综合征如苯丙酮尿症(PKU)中尤为重要,表明酪氨酸在代谢过程中的重要性 (Kwak et al., 2011)。

C. 神经递质合成

MTH-DL-酪氨酸在多巴胺生物合成中至关重要。研究表明,催化多巴胺合成的第一步的酪氨酸羟化酶(TH)受突触小泡质子梯度影响的蛋白磷酸化调节。这意味着酪氨酸在神经递质合成和调节中起着至关重要的作用 (Chen et al., 2003)。

D. 癌症研究

酪氨酸激酶已被牵涉到各种癌症形式中。研究表明,编码受体酪氨酸激酶的 RET 原癌基因的突变与多内分泌肿瘤 2B 型相关。这强调了酪氨酸及其衍生物在致癌过程中的重要性 (Carlson et al., 1994)。

E. 植物细胞微管组织中的作用

对拟南芥的研究表明,酪氨酸磷酸化/去磷酸化在植物细胞的微管组织中很重要。这表明酪氨酸及其酶可能在细胞结构和动态中发挥作用 (Yemets et al., 2008)。

作用机制

Target of Action

MTH-DL-Tyrosine is a complex compound that interacts with several targets within the body. One of the primary targets of MTH-DL-Tyrosine is the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine .

Mode of Action

MTH-DL-Tyrosine interacts with its targets, such as tyrosine hydroxylase, by inhibiting their activity . This inhibition can lead to a decrease in the production of catecholamine neurotransmitters, which can have significant effects on various physiological processes .

Biochemical Pathways

MTH-DL-Tyrosine affects several biochemical pathways. It primarily impacts the pathway of tyrosine catabolism . In this pathway, tyrosine is converted into fumaric acid, which can join the Krebs cycle and give glucose by neoglucogenesis . This process confers on the two amino acids a glucogenic character . On the other hand, it also leads to aceto-acetic acid, hence the ketogenic character of phenylalanine and tyrosine .

Pharmacokinetics

The molecular weight of mth-dl-tyrosine is 23629 , which may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of MTH-DL-Tyrosine’s action are complex and depend on the specific context. For instance, the inhibition of tyrosine hydroxylase can lead to a decrease in the production of catecholamine neurotransmitters . This can have significant effects on various physiological processes, including mood regulation and the body’s response to stress .

Action Environment

The action, efficacy, and stability of MTH-DL-Tyrosine can be influenced by various environmental factors. For instance, the storage temperature of MTH-DL-Tyrosine is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, the pH of the environment could potentially influence the ionization state of MTH-DL-Tyrosine, thereby affecting its absorption and distribution within the body

安全和危害

MTH-DL-Tyrosine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn for protection . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBESPZQFAJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397148 | |

| Record name | MTH-DL-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MTH-DL-Tyrosine | |

CAS RN |

886-26-0 | |

| Record name | MTH-DL-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)